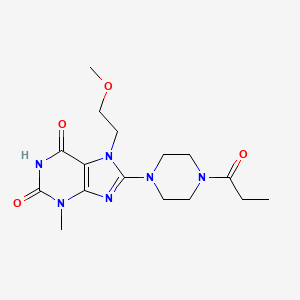

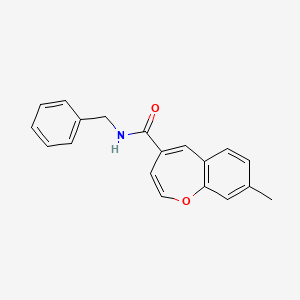

![molecular formula C22H20N2O5 B2830695 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid CAS No. 2353595-81-8](/img/structure/B2830695.png)

5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .

Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group can be removed (deprotected) under basic conditions, which allows the amino group to participate in peptide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Fmoc-protected amino acids are generally solid at room temperature .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Modification

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used for the protection of hydroxy-groups during peptide synthesis. This protecting group is beneficial due to its stability under both acidic and basic conditions and can be removed selectively without affecting other sensitive groups in the molecule. For example, the Fmoc group has been applied in the synthesis of an octathymidylic acid fragment, showcasing its utility in complex peptide synthesis processes (Gioeli & Chattopadhyaya, 1982).

Fluorescent Probes and Sensors

Derivatives of the specified chemical structure have been explored for their photophysical properties, especially as fluorescent probes and sensors. These compounds exhibit strong fluorescence and can be used to detect ions or molecules in various environments. For instance, novel fluorophores have been designed for sensing protons and water, demonstrating the chemical's versatility in creating sensitive and selective detection systems (Ooyama, Egawa, & Yoshida, 2009).

Catalysis and Chemical Synthesis

In the realm of catalysis and novel synthetic routes, the chemical has facilitated the development of new methodologies. For example, a ruthenium-catalyzed synthesis approach has been utilized for creating triazole-based scaffolds, which are pivotal in the preparation of peptidomimetics and biologically active compounds. Such advancements underscore the compound's role in enhancing synthetic efficiency and expanding the toolkit for chemical synthesis (Ferrini et al., 2015).

Drug Development and Pharmaceutical Applications

The chemical's derivatives have shown potential in the development of novel therapeutic agents. For instance, compounds have been synthesized that exhibit potent heparanase inhibitory activity, offering a new avenue for cancer therapy and anti-angiogenic treatments. This underscores the compound's importance in the discovery and development of new drugs with significant therapeutic potential (Courtney et al., 2004).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c25-21(26)20-12-14(29-24-20)6-5-11-23-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,12,19H,5-6,11,13H2,(H,23,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZYXCDZPGPUAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC4=CC(=NO4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butoxycarbonyl)amino]-4-methylpentanoic acid](/img/no-structure.png)

![6-[4-(3-Methoxy-2-methylindazole-6-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2830615.png)

![methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate](/img/structure/B2830616.png)

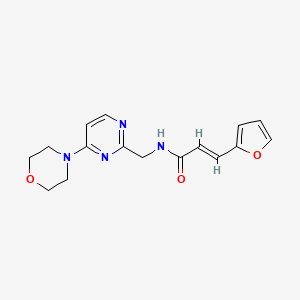

![N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830617.png)

![1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830619.png)

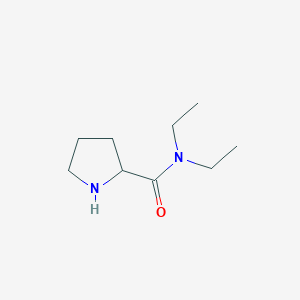

![5,9-Diazaspiro[3.6]decan-10-one](/img/structure/B2830623.png)

![Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride](/img/structure/B2830624.png)

![2-[(4-Methoxyphenyl)methoxy]cyclopropane-1-carboxylic acid](/img/structure/B2830625.png)

![(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2830631.png)